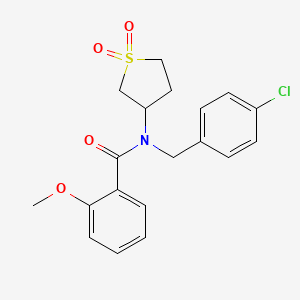

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a synthetic benzamide derivative characterized by a unique substitution pattern. The molecule features a 4-chlorobenzyl group attached to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, with a 2-methoxybenzamide backbone.

Properties

Molecular Formula |

C19H20ClNO4S |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C19H20ClNO4S/c1-25-18-5-3-2-4-17(18)19(22)21(16-10-11-26(23,24)13-16)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3 |

InChI Key |

UDFCFZAOFJQCAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the 4-chlorobenzyl group through nucleophilic substitution reactions. The 1,1-dioxidotetrahydrothiophen-3-yl group can be introduced via cyclization reactions involving sulfur-containing reagents. The methoxy group is usually added through methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Analogs

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s benzamide backbone contrasts with the chromene-carboxamide in BH52025 , which introduces a rigid, planar structure. The 2-methoxy group in the target compound may enhance solubility compared to the hexyloxy chain in ’s analog, which likely increases lipophilicity .

Sulfone and Aromatic Interactions: The 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing ring) is conserved across multiple analogs. Sulfone moieties are known to improve metabolic stability and binding affinity in drug design .

Synthetic Yields and By-Products: reports a 41.6% isolated yield for N-(4-chlorobenzyl)-N-ethylformamide, with a 34.0% by-product yield .

Spectroscopic and Fluorescence Properties

- ’s study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates that methoxy and methyl substituents significantly influence fluorescence intensity. The 2-methoxy group in the target compound may similarly enhance fluorescence quantum yield compared to non-methoxy analogs .

- Chromene derivatives (e.g., BH52025) exhibit distinct UV-Vis absorption profiles due to extended conjugation, which the target compound lacks .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide is a synthetic organic compound that exhibits a range of biological activities. This compound is characterized by its unique structural features, which include a chlorobenzyl group, a dioxidotetrahydrothiophenyl moiety, and a methoxybenzamide backbone. Understanding its biological activity is crucial for potential therapeutic applications.

The compound's molecular formula is with a molecular weight of 407.9 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN2O4S |

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | This compound |

| InChI Key | IBPWAIASIUGCCB-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Vibrio cholerae, suggesting a potential application in treating infections caused by this pathogen .

Case Studies

- In Vitro Studies : A study conducted by Stanbery et al. (2017) assessed the efficacy of related compounds in inhibiting the σE stress response pathway in Vibrio cholerae. The results indicated that these compounds could serve as viable candidates for further development as anti-virulence agents .

- Cytotoxicity Assays : In vitro cytotoxicity assays have demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds to elucidate unique properties.

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide | Moderate antimicrobial effects | Enhanced lipophilicity |

| N-(4-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-y)-5-chloro-N-methylpyrimidine | Anticancer properties | Different halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.